1-(4-Chlorobenzoyl)azetidin-3-ol
Overview
Description
1-(4-Chlorobenzoyl)azetidin-3-ol (1-CBZ-3-ol) is an organic compound that belongs to the class of azetidin-3-ols. It is a cyclic amide derivative of 4-chlorobenzoyl chloride and is a colorless solid. 1-CBZ-3-ol is a versatile molecule and has been used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis of Derivatives and Their Applications
Transformation into Pharmacologically Active Compounds : Azetidine derivatives, including those related to 1-(4-Chlorobenzoyl)azetidin-3-ol, have been transformed into pharmacologically active compounds, such as 3-aryl-2-(ethylamino)propan-1-ols, showcasing their potential in drug development (Mollet et al., 2011). This transformation demonstrates the versatility of azetidine derivatives in generating compounds with potential therapeutic applications.
Antimicrobial and Antitubercular Activities : Novel azetidin-2-one analogues, incorporating elements like 1, 2, 4-triazole, have been synthesized and evaluated for their anti-tubercular activity, indicating the role of azetidine derivatives in combating infectious diseases (Thomas et al., 2014). These findings suggest the potential of 1-(4-Chlorobenzoyl)azetidin-3-ol derivatives in the development of new antimicrobial agents.
Drug Design and Tubulin-Targeting Agents : Research has explored the structure-activity relationships of azetidin-2-ones, identifying potent antiproliferative compounds that target tubulin, a key protein in cell division. Such studies highlight the potential of azetidine derivatives in cancer therapy (Greene et al., 2016). This application underscores the significance of 1-(4-Chlorobenzoyl)azetidin-3-ol derivatives in medicinal chemistry, particularly in the design of anticancer drugs.
properties
IUPAC Name |
(4-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBIQCTZJJUPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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